molecular formula C19H29NO11 B2498105 5-[(3,4,6-Tri-O-acetyl-2-acetylamido-2-deoxy-b-D-galactopyranosyl)oxy]pentanoic acid CAS No. 1159408-54-4

5-[(3,4,6-Tri-O-acetyl-2-acetylamido-2-deoxy-b-D-galactopyranosyl)oxy]pentanoic acid

Cat. No.: B2498105
CAS No.: 1159408-54-4
M. Wt: 447.437
InChI Key: CIMKBXFSXWOMDK-IQZDNPOKSA-N
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Description

5-[(3,4,6-Tri-O-acetyl-2-acetylamido-2-deoxy-β-D-galactopyranosyl)oxy]pentanoic acid (CAS: 1159408-54-4) is a synthetic acetylated glycoside derivative with the molecular formula C₁₉H₂₉NO₁₁ and a molecular weight of 447.43 g/mol . Structurally, it consists of a β-D-galactopyranose core modified with three acetyl groups (at positions 3, 4, and 6), a 2-acetylamido group, and a pentanoic acid moiety linked via an ether bond. This compound is a white to off-white solid with ≥98% purity, primarily used as a glycoside intermediate in pharmaceutical research and chemical synthesis . Its stability under controlled storage (2–8°C, protected from light and moisture) and reactivity in glycosylation reactions make it valuable for developing glycoconjugates or probing biological pathways like TLR4 signaling .

Properties

IUPAC Name

5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO11/c1-10(21)20-16-18(30-13(4)24)17(29-12(3)23)14(9-28-11(2)22)31-19(16)27-8-6-5-7-15(25)26/h14,16-19H,5-9H2,1-4H3,(H,20,21)(H,25,26)/t14-,16-,17+,18-,19-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIMKBXFSXWOMDK-IQZDNPOKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCCCCC(=O)O)COC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OCCCCC(=O)O)COC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159408-54-4
Record name 5-{[(2R,3R,4R,5R,6R)-4,5-bis(acetyloxy)-6-[(acetyloxy)methyl]-3-acetamidooxan-2-yl]oxy}pentanoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3,4,6-Tri-O-acetyl-2-acetylamido-2-deoxy-b-D-galactopyranosyl)oxy]pentanoic acid typically involves the protection of hydroxyl groups on the galactopyranosyl moiety using acetyl groups. The acetylation process is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The amide group is introduced through the reaction of the corresponding amine with acetic anhydride. The final step involves the esterification of the protected galactopyranosyl moiety with pentanoic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The production is carried out in cleanroom environments to prevent contamination and ensure compliance with Good Manufacturing Practices (GMP).

Chemical Reactions Analysis

Types of Reactions

    Hydrolysis: The ester linkage between the sugar and the pentanoic acid moiety can undergo hydrolysis under both acidic and basic conditions, leading to the regeneration of the pentanoic acid and the sugar alcohol.

    Deacetylation: The acetyl groups can be selectively removed through deacetylation, typically under acidic conditions, exposing the hydroxyl groups on the sugar.

    Glycosylation: Once the acetyl groups are removed, the exposed hydroxyl groups on the sugar can participate in glycosylation reactions, forming glycosidic bonds with other sugars or alcohol-containing compounds.

Common Reagents and Conditions

    Acetic Anhydride: Used for acetylation reactions.

    Pyridine: Acts as a catalyst in acetylation reactions.

    Acidic or Basic Conditions: Employed for hydrolysis and deacetylation reactions.

Major Products

    Pentanoic Acid: Formed through hydrolysis.

    Sugar Alcohol: Resulting from the hydrolysis of the ester linkage.

    Glycosides: Formed through glycosylation reactions.

Scientific Research Applications

Pharmaceutical Research

5-[(3,4,6-Tri-O-acetyl-2-acetylamido-2-deoxy-b-D-galactopyranosyl)oxy]pentanoic acid has been studied for its potential as a drug delivery system. Its carbohydrate moiety can enhance the bioavailability of therapeutic agents by facilitating cellular uptake through specific receptor-mediated endocytosis.

Case Study: Drug Delivery Systems

Research indicates that compounds similar to this one can be used to modify nanoparticles for targeted drug delivery. For instance, studies have shown that attaching carbohydrate ligands to nanoparticles increases their affinity for specific cell types, improving therapeutic efficacy against diseases such as cancer .

Glycobiology

In glycobiology, this compound serves as a valuable tool for studying carbohydrate-protein interactions. Its structure allows it to mimic natural glycosides, making it useful in elucidating the roles of glycans in biological processes.

Case Study: Glycan Interaction Studies

Research has demonstrated that derivatives of this compound can inhibit lectin binding, providing insights into the mechanisms of cell signaling and adhesion . Such studies are crucial for understanding various pathological conditions where glycan interactions play a role.

Materials Science

The unique properties of this compound also lend themselves to applications in materials science. Its ability to form hydrogels makes it suitable for creating biocompatible materials for tissue engineering.

Case Study: Hydrogel Formation

Recent studies have explored the use of this compound in synthesizing hydrogels that mimic extracellular matrices. These hydrogels support cell growth and differentiation, highlighting their potential in regenerative medicine .

Analytical Chemistry

In analytical chemistry, derivatives of this compound can be utilized as standards or reagents for the detection and quantification of carbohydrates in complex mixtures.

Case Study: Chromatography Techniques

The use of this compound in high-performance liquid chromatography (HPLC) has been reported for separating various glycosylated compounds. Its distinct retention characteristics allow for improved resolution in analytical assays .

Mechanism of Action

The mechanism of action of 5-[(3,4,6-Tri-O-acetyl-2-acetylamido-2-deoxy-b-D-galactopyranosyl)oxy]pentanoic acid involves its ability to interact with specific molecular targets through its hydroxyl and amide groups. These interactions can lead to the formation of stable complexes with metal ions or other bioactive molecules, influencing various biochemical pathways. The acetyl groups play a crucial role in modulating the hydrophobicity and reactivity of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared below with other glycoside derivatives based on structural features, physicochemical properties, and applications:

Table 1: Structural Comparison
Compound Name Core Sugar Acetylation Pattern Functional Groups Key Applications
5-[(3,4,6-Tri-O-acetyl-2-acetylamido-2-deoxy-β-D-galactopyranosyl)oxy]pentanoic acid β-D-galactose 3,4,6-Tri-O-acetyl, 2-acetylamido Pentanoic acid linker TLR4 inhibition; glycoconjugate synthesis
5-Benzyloxycarbonylamino-1-pentyl [...] α-D-galactopyranosyl derivative () α-D-galactose Multiple silyl/trichloroethyl groups Complex branching, trichloroethoxycarbamoyl Oligosaccharide synthesis intermediates
(4R)-4-[[3,6-Dideoxy-α-L-arabino-hexopyranosyl]oxy]-pentanoic acid () α-L-arabino-hexose 3,6-Dideoxy, tert-butyldimethylsilyl Species-specific pheromone biosynthesis Nematode signaling
(S)-DOPA derivatives () Non-sugar Methylsulfonyl protective groups Amino acid backbone, fluoropropyl Radiopharmaceutical precursors
Key Observations :

Sugar Core Diversity: The target compound utilizes β-D-galactose, whereas others employ α-D-galactose (), α-L-arabino-hexose (), or non-sugar backbones (). The stereochemistry and hydroxyl group positions significantly influence solubility and biological recognition .

Protective Groups : The target compound’s acetyl groups enhance stability and lipophilicity compared to bulkier silyl () or methylsulfonyl () groups. Acetylation is reversible under mild basic conditions, facilitating selective deprotection in synthesis .

Linker Moieties: The pentanoic acid linker in the target compound provides a carboxylate group for conjugation, contrasting with the benzyloxycarbonylamino () or fluoropropyl () linkers, which serve distinct functional roles (e.g., radiolabeling).

Physicochemical Properties

Table 2: Physical Properties
Property Target Compound Compound Compound
Molecular Weight 447.43 g/mol ~600–700 g/mol (estimated) ~450–500 g/mol (estimated)
Boiling Point 634.1±55.0°C Not reported Not reported
Density 1.29±0.1 g/cm³ Not reported Not reported
Solubility Moderate in DMSO/THF Likely low (hydrophobic groups) Variable (polar groups)
Key Observations :
  • The target compound’s moderate solubility in organic solvents (e.g., THF, DMSO) is attributed to its acetyl groups, which balance hydrophobicity and polarity .
  • and compounds lack solubility data, but bulky protective groups (e.g., silyl, methylsulfonyl) likely reduce aqueous solubility compared to acetylated derivatives.

Biological Activity

5-[(3,4,6-Tri-O-acetyl-2-acetylamido-2-deoxy-b-D-galactopyranosyl)oxy]pentanoic acid (CAS: 1159408-54-4) is a complex glycosylated compound that exhibits potential biological activities due to its unique structural characteristics. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pentanoic acid backbone linked to a galactopyranosyl moiety that is heavily acetylated. The molecular formula is C14H20N4O8C_{14}H_{20}N_{4}O_{8}, and it has a molecular weight of approximately 372.33 g/mol. The presence of multiple acetyl groups enhances its solubility and bioavailability, which are critical for its biological functions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Anti-inflammatory Effects : Studies suggest that glycosylated compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
  • Antimicrobial Properties : The compound has shown potential antimicrobial activity against various pathogens, likely due to its ability to disrupt bacterial cell membranes .
  • Immunomodulatory Effects : Research indicates that compounds with similar structures can enhance immune response by promoting the activation of macrophages and the production of antibodies .

Biological Activity Data

A summary of biological activities observed in various studies is presented in the table below:

Activity Type Observed Effect Reference
Anti-inflammatoryInhibition of COX enzymes
AntimicrobialActivity against E. coli and S. aureus
ImmunomodulatoryEnhanced macrophage activation

Case Studies

Several case studies highlight the biological relevance of this compound:

  • Case Study on Anti-inflammatory Activity :
    • A study evaluated the effects of similar glycosylated compounds in an animal model of arthritis. Results indicated significant reduction in swelling and pain when treated with these compounds, suggesting a strong anti-inflammatory potential.
  • Case Study on Antimicrobial Efficacy :
    • In vitro tests demonstrated that the compound exhibited significant antibacterial activity against common pathogens such as E. coli and S. aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
  • Immunomodulatory Response :
    • Research involving human immune cells showed that treatment with the compound led to increased production of cytokines associated with enhanced immune response, indicating its potential use in immunotherapy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-[(3,4,6-Tri-O-acetyl-2-acetylamido-2-deoxy-β-D-galactopyranosyl)oxy]pentanoic acid, and how does regioselective glycosylation impact yield?

  • Methodological Answer : The synthesis typically involves coupling a protected galactosamine derivative (e.g., 2-acetamido-2-deoxy-β-D-galactopyranose tetraacetate) with a pentanoic acid linker. Regioselective glycosylation, as seen in similar compounds, requires precise control of reaction conditions (e.g., temperature, catalysts like BF₃·Et₂O) to direct the oxy-pentanoic acid group to the desired hydroxyl position on the sugar moiety . Yield optimization (often 60–75%) depends on protecting group strategies (e.g., acetyl vs. benzyl groups) and purification via column chromatography or HPLC .

Q. How can researchers confirm the structural integrity of this compound, and what analytical techniques are critical for characterization?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D COSY/HSQC) is essential for verifying the glycosidic linkage and acetyl group positions. Mass spectrometry (ESI-MS or MALDI-TOF) confirms molecular weight (447.43 g/mol) and purity. High-performance liquid chromatography (HPLC) with UV detection at 210 nm is recommended for assessing purity (>95%) .

Q. What safety precautions are necessary when handling this compound, given its acetylated and potentially reactive groups?

  • Methodological Answer : Follow hazard codes P201 ("obtain specialized instructions before use") and P210 ("avoid heat/open flames") due to acetyl groups’ flammability and reactivity. Use PPE (gloves, goggles) in a fume hood. Storage at –20°C under inert gas (N₂/Ar) prevents hydrolysis of acetyl or glycosidic bonds .

Advanced Research Questions

Q. How does the acetylated galactosamine moiety influence this compound’s interaction with lectins or immune receptors (e.g., TLR4)?

  • Methodological Answer : The acetyl groups on the galactosamine residue mimic natural O-acetylated glycans, modulating interactions with lectins (e.g., galectins) or Toll-like receptors (TLRs). Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinity (Kd). For TLR4, competitive assays with known ligands (e.g., LPS) are recommended to assess antagonistic/agonistic activity .

Q. What strategies can resolve contradictions in biological activity data when testing this compound across different cell lines?

  • Methodological Answer : Variability in cell-surface receptor expression (e.g., TLR4 isoforms) or glycosidase activity can lead to conflicting results. Normalize data using receptor knockout cell lines or inhibitors (e.g., TAK-242 for TLR4). Include controls with deacetylated analogs to isolate the role of acetyl groups .

Q. How can this compound be modified to study structure-activity relationships (SAR) in glycosylation-dependent pathways?

  • Methodological Answer : Strategic modifications include:

  • Linker length : Replace pentanoic acid with shorter (butanoic) or longer (hexanoic) chains to assess steric effects.
  • Protecting groups : Substitute acetyl with benzoyl or pivaloyl groups to alter hydrophobicity and enzymatic stability.
  • Stereochemistry : Synthesize α-anomers or epimeric sugars to probe stereospecific interactions.
    Monitor changes via glycan microarray screening or enzymatic hydrolysis assays .

Q. What are the challenges in scaling up synthesis for in vivo studies, and how can they be mitigated?

  • Methodological Answer : Scaling beyond milligram quantities faces challenges in regioselectivity and purification. Flow chemistry or enzymatic glycosylation (using glycosyltransferases) improves reproducibility. For purification, switch from silica gel chromatography to preparative HPLC with C18 columns. Stability studies (pH, temperature) are critical for validating storage conditions .

Data Analysis and Experimental Design

Q. How should researchers design experiments to differentiate between enzymatic and non-enzymatic degradation of this compound in biological systems?

  • Methodological Answer : Use LC-MS/MS to track degradation products:

  • Enzymatic : Incubate with glycosidases (e.g., β-galactosidase) and compare with heat-inactivated enzyme controls.
  • Non-enzymatic : Test stability in buffer solutions (pH 4–9) at 37°C. Look for acetyl group hydrolysis (via loss of ~42 Da fragments in MS) .

Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity or immunomodulation studies?

  • Methodological Answer : Fit data to a four-parameter logistic model (e.g., Hill equation) using software like GraphPad Prism. Report EC₅₀/IC₅₀ values with 95% confidence intervals. For heterogeneous variance, apply Welch’s correction or mixed-effects models .

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